molecular formula C10H9N B566958 3-Cyclopropyl-5-ethynylpyridine CAS No. 1256823-31-0

3-Cyclopropyl-5-ethynylpyridine

Cat. No. B566958
CAS RN: 1256823-31-0
M. Wt: 143.189
InChI Key: BRXHPLCAYSQOHP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-ethynylpyridine is a chemical compound with the molecular formula C10H9N and a molecular weight of 143.189 . It is used in the synthesis of various chemical products .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-5-ethynylpyridine consists of a pyridine ring with an ethynyl group at the 5-position and a cyclopropyl group at the 3-position .

Scientific Research Applications

Organometallic Networks and Luminescence

3-Cyclopropyl-5-ethynylpyridine has been explored for its potential in the development of novel organometallic networks, particularly those involving silver–ethynide complexes. These complexes are of interest due to their unique luminescence properties. For instance, the synthesis of silver–ethynide complexes using 4-ethynylpyridine and 5-ethynylpyrimidine as ligands has led to the formation of rigid 3D coordination networks. These networks exhibit significant luminescence, attributed to the silver–ethynide and argentophilic interactions within the structure (Zhang et al., 2010).

Electrochemical and Photophysical Properties

The compound and its derivatives have been employed to investigate their electrochemical and photophysical properties. In a study synthesizing heterometallic cyclophanes, 4-ethynylpyridine was utilized to examine luminescence stemming from metal to ligand charge transfer (3MLCT) excited states. These properties are critical for understanding the potential applications of these compounds in photophysical devices and sensors (Sun et al., 2002).

Enzymatic Chemistry and Natural Product Biosynthesis

Cyclopropyl groups, similar to those in 3-Cyclopropyl-5-ethynylpyridine, play a significant role in the biosynthesis of various natural products. The enzymatic chemistry involved in the formation of cyclopropane, epoxide, and aziridine rings, found in natural products with antibiotic and antitumor properties, highlights the importance of these structural motifs. Understanding the biosynthetic pathways and the role of cyclopropyl groups can aid in the development of therapeutic agents and the study of enzyme catalysis (Thibodeaux et al., 2012).

Molecular Electronics

In molecular electronics, 3-Cyclopropyl-5-ethynylpyridine derivatives have shown promise due to their ability to undergo charge-induced conformational changes. This property is critical for developing molecular diodes and nano-actuators, which can be operated with an external field or bias voltage, controlling electronic functions at the molecular level (Derosa et al., 2003).

Cancer Research

Compounds containing the cyclopropyl group have been synthesized and evaluated for their cytotoxicity against sensitive and multidrug-resistant leukemia cells. These studies are crucial for discovering new anticancer agents, as demonstrated by thieno[2,3-b]pyridine derivatives, which exhibited significant growth inhibitory activity against leukemia cell lines (Al-Trawneh et al., 2021).

Mechanism of Action

: Hernández, A., Singh, A., Miklush, L., & Lin, A. (2020). Dihydropyridines: What Are They, Mechanism of Action, Indications, Side Effects, and More. Osmosis. Link

properties

IUPAC Name

3-cyclopropyl-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-8-5-10(7-11-6-8)9-3-4-9/h1,5-7,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHPLCAYSQOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744796
Record name 3-Cyclopropyl-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256823-31-0
Record name 3-Cyclopropyl-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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